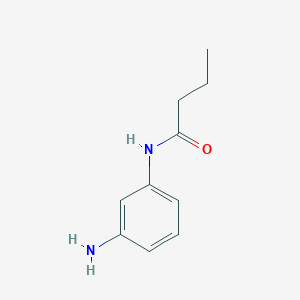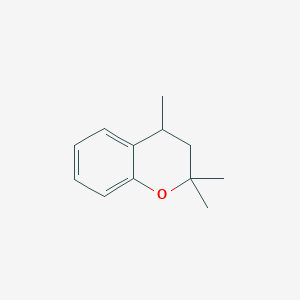
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyran, also known as Dihydrorosmarin, is a naturally occurring compound found in various plants, such as rosemary, sage, and oregano. It belongs to the class of flavonoids and possesses antioxidant and anti-inflammatory properties. The compound has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin is not fully understood. However, studies suggest that the compound exerts its therapeutic effects by inhibiting oxidative stress and inflammation. 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. Additionally, 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been shown to possess antimicrobial and antifungal properties.
実験室実験の利点と制限
One of the advantages of using 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin in lab experiments is its availability. The compound can be easily synthesized or extracted from plants. Additionally, 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin possesses antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin in lab experiments is its low solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the research on 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin. One of the areas of interest is the potential use of the compound in the treatment of cancer. Studies have shown that 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin possesses anticancer properties and can inhibit the growth of cancer cells. Additionally, further research is needed to understand the mechanism of action of 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin and its potential use in the treatment of various diseases, such as Alzheimer's disease and cardiovascular diseases.
合成法
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin can be synthesized by various methods, including the extraction of the compound from plants or chemical synthesis. The chemical synthesis of 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin involves the condensation of 2,4,6-trimethylphenol with 3,4-dihydro-2H-pyran in the presence of a catalyst. The yield of the synthesis process varies depending on the method used.
科学的研究の応用
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. The compound has been investigated for its potential use in the treatment of cancer, diabetes, Alzheimer's disease, and cardiovascular diseases.
特性
CAS番号 |
17937-03-0 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
2,2,4-trimethyl-3,4-dihydrochromene |
InChI |
InChI=1S/C12H16O/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9H,8H2,1-3H3 |
InChIキー |
RZWKXCCZVCZJOU-UHFFFAOYSA-N |
SMILES |
CC1CC(OC2=CC=CC=C12)(C)C |
正規SMILES |
CC1CC(OC2=CC=CC=C12)(C)C |
その他のCAS番号 |
17937-03-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



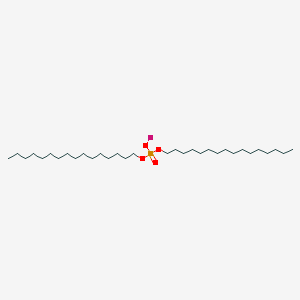
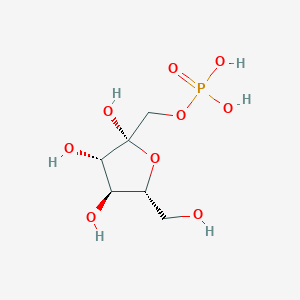
![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)
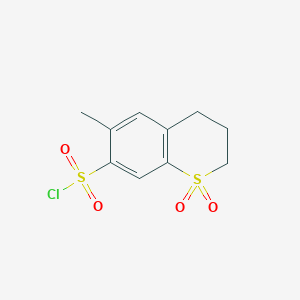
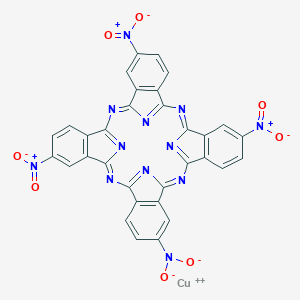

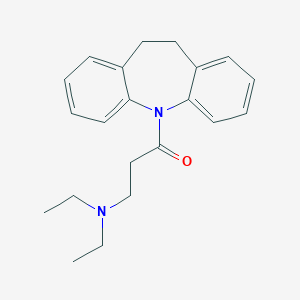
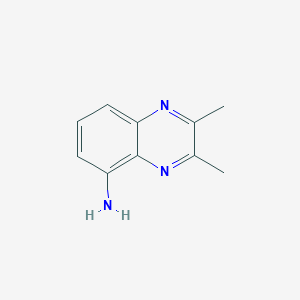

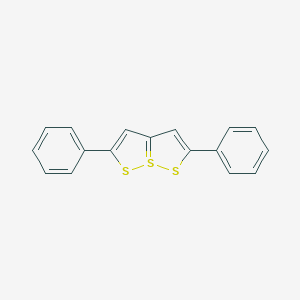
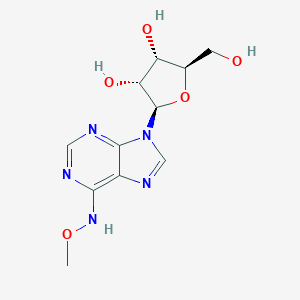
![3-Heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole;iodide](/img/structure/B91365.png)
